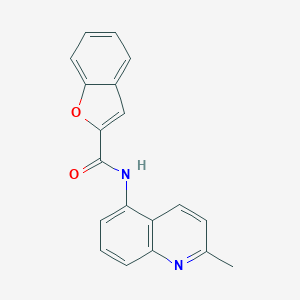
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. BPP is a propanamide derivative that was first synthesized in 2009 by a group of researchers from the University of Nottingham. Since then, BPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. By inhibiting PLK1, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Neurochemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing inflammation in the brain. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing blood pressure in rats.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
将来の方向性
There are several potential future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of cancer. Another area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of other diseases, such as inflammation and hypertension. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide and its potential side effects.
合成法
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromophenol with 2-methyl-N-(2-nitrophenyl)propanamide. This reaction produces 2-(4-bromophenoxy)-2-methyl-N-(2-nitrophenyl)propanamide, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with morpholine to produce 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide.
科学的研究の応用
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of lung cancer cells.
特性
分子式 |
C20H23BrN2O3 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C20H23BrN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)22-17-5-3-4-6-18(17)23-11-13-25-14-12-23/h3-10H,11-14H2,1-2H3,(H,22,24) |
InChIキー |
IDWGDGIPYWNVLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
正規SMILES |
CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)